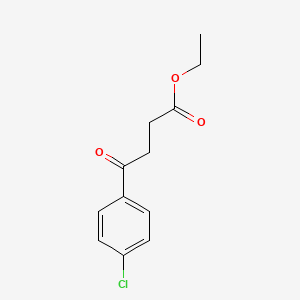

4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(4-chlorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJFOAUMSHLSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440795 | |

| Record name | Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53503-49-4 | |

| Record name | Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of ethyl 4-(4-chlorophenyl)-4-oxobutanoate, a valuable ketoester intermediate in the development of various pharmaceutical agents. We will dissect the core chemical transformations, elucidate the underlying reaction mechanisms, and present a detailed, field-proven experimental protocol.

Introduction: The Significance of a Versatile Ketoester

Ethyl 4-(4-chlorophenyl)-4-oxobutanoate, with CAS Number 53503-49-4, is a key building block in organic synthesis.[1] Its bifunctional nature, possessing both a ketone and an ester, allows for a wide array of subsequent chemical modifications. This versatility makes it a sought-after precursor for more complex molecular architectures, particularly in the realm of medicinal chemistry. The strategic placement of the chlorophenyl group further enhances its utility, providing a site for potential cross-coupling reactions or influencing the electronic properties of the final molecule.

The synthesis of this target molecule is a classic two-step sequence, beginning with a Friedel-Crafts acylation to form the carbon-carbon bond and establish the aromatic ketone, followed by a Fischer esterification to introduce the ethyl ester functionality. This guide will delve into the nuances of each of these fundamental reactions.

Part 1: The Core Synthesis Pathway - A Two-Act Play

The transformation of readily available starting materials into ethyl 4-(4-chlorophenyl)-4-oxobutanoate is elegantly achieved in two distinct, yet interconnected, synthetic operations.

Act I: Friedel-Crafts Acylation - Forging the Aryl Ketone

The initial and pivotal step is the Friedel-Crafts acylation of chlorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction forms the carbon skeleton of the target molecule. The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the succinic anhydride, rendering it sufficiently electrophilic to be attacked by the electron-rich chlorobenzene ring.[2]

The Causality Behind the Choices:

-

Chlorobenzene as the Solvent and Reactant: While chlorobenzene is a deactivated aromatic compound due to the electron-withdrawing nature of the chlorine atom, it is still sufficiently reactive for Friedel-Crafts acylation. The chloro group is an ortho, para-director, leading to a mixture of isomers. However, the para-substituted product is generally favored due to reduced steric hindrance.[3][4] Using chlorobenzene as both the solvent and reactant ensures a high concentration of the aromatic substrate, driving the reaction forward.

-

Anhydrous Aluminum Chloride as the Catalyst: AlCl₃ is a powerful Lewis acid crucial for generating the highly reactive acylium ion intermediate from succinic anhydride.[5] It is imperative to use anhydrous AlCl₃, as the presence of moisture would lead to its decomposition and render it inactive. A stoichiometric excess of the catalyst is often employed to ensure complete reaction, as AlCl₃ can complex with both the starting materials and the product.

-

Succinic Anhydride as the Acylating Agent: Succinic anhydride is an ideal choice as it provides the four-carbon backbone required for the final product in a single, atom-economical step.

Mechanism of Friedel-Crafts Acylation:

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to one of the carbonyl oxygens of succinic anhydride, followed by the opening of the anhydride ring to generate the acylium ion. This electrophile is then attacked by the π-electrons of the chlorobenzene ring. A subsequent deprotonation of the resulting carbocation intermediate restores the aromaticity of the ring, yielding 4-(4-chlorophenyl)-4-oxobutanoic acid.[5]

Caption: Fischer esterification of the carboxylic acid intermediate.

Part 2: Experimental Protocol - A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Each step is accompanied by an explanation of its purpose to ensure a thorough understanding of the process.

Step 1: Synthesis of 4-(4-chlorophenyl)-4-oxobutanoic acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |

| Chlorobenzene | 112.56 | 150 mL | - | Solvent/Reactant |

| Succinic Anhydride | 100.07 | 20.0 g | 0.20 | 1.0 |

| Anhydrous AlCl₃ | 133.34 | 60.0 g | 0.45 | 2.25 |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add 150 mL of chlorobenzene and 60.0 g (0.45 mol) of anhydrous aluminum chloride. The setup should be flame-dried and under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

-

Cooling: Cool the stirred suspension to 0-5 °C in an ice-water bath. This is crucial to control the initial exothermic reaction.

-

Addition of Succinic Anhydride: Add 20.0 g (0.20 mol) of succinic anhydride portion-wise to the cooled suspension over 30 minutes, ensuring the temperature does not exceed 10 °C. The slow addition helps to manage the heat generated.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain this temperature with stirring for 4-6 hours, or until the reaction is complete (monitored by TLC). The heating provides the necessary activation energy for the reaction to proceed to completion.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This step quenches the reaction and decomposes the aluminum chloride complex of the product. The acid ensures that the product remains in its carboxylic acid form and not as its aluminate salt.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 50 mL portions of dichloromethane. The extraction ensures the complete recovery of the product from the aqueous phase.

-

Washing and Drying: Combine the organic layers and wash them with a saturated sodium bicarbonate solution to remove any unreacted succinic acid and the HCl. Then, wash with brine to remove any residual water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(4-chlorophenyl)-4-oxobutanoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture).

Step 2: Synthesis of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |

| 4-(4-chlorophenyl)-4-oxobutanoic acid | 212.63 | 10.0 g | 0.047 | 1.0 |

| Absolute Ethanol | 46.07 | 100 mL | - | Solvent/Reactant |

| Concentrated H₂SO₄ | 98.08 | 2 mL | - | Catalyst |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.047 mol) of 4-(4-chlorophenyl)-4-oxobutanoic acid in 100 mL of absolute ethanol.

-

Catalyst Addition: Slowly and carefully add 2 mL of concentrated sulfuric acid to the solution while stirring. The addition should be done cautiously as the dissolution of sulfuric acid in ethanol is exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The reflux provides the energy required to overcome the activation barrier of the reaction and allows it to reach equilibrium.

-

Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the cooled solution into 200 mL of cold water. Neutralize the excess acid by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases. This step is crucial for the subsequent extraction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with three 50 mL portions of diethyl ether or ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash them successively with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ethyl 4-(4-chlorophenyl)-4-oxobutanoate. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Conclusion

The synthesis of ethyl 4-(4-chlorophenyl)-4-oxobutanoate via a two-step sequence of Friedel-Crafts acylation followed by Fischer esterification is a robust and well-established method. By understanding the underlying mechanisms and the rationale behind each experimental step, researchers can confidently and efficiently produce this valuable intermediate for a wide range of applications in drug discovery and development. The protocols provided in this guide are designed to be self-validating, empowering scientists with the knowledge to troubleshoot and optimize the synthesis as needed.

References

-

PrepChem. Synthesis of 4-(4'-chlorophenyl)-4-oxo-but-2-enoic acid ethyl ester. Available at: [Link]

- U.S. Patent 4,621,154A. Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.

-

Fischer Esterification. Available at: [Link]

-

ChemSynthesis. ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Available at: [Link]

-

Experiment 22: The Fischer Esterification. Available at: [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]

-

PraxiLabs. Fischer Esterification Experiment Virtual Lab. Available at: [Link]

-

YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Available at: [Link]

-

Organic Syntheses Procedure. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Available at: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

-

Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. Available at: [Link]

-

PubChem. Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. Available at: [Link]

-

Matrix Fine Chemicals. 4-(4-CHLOROPHENYL)-4-OXOBUTANOIC ACID. Available at: [Link]

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]

Sources

Friedel-Crafts acylation for "4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester"

An In-Depth Technical Guide to the Synthesis of 4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester via Friedel-Crafts Acylation

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of this compound, a valuable intermediate in pharmaceutical development. The synthesis is approached via a two-step process: a regioselective Friedel-Crafts acylation followed by a classic Fischer esterification. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and addresses critical safety and handling considerations.

Part 1: The Core Synthesis: Friedel-Crafts Acylation

The foundational step in this synthesis is the Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] In this specific application, chlorobenzene is acylated using succinic anhydride. The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to generate the key intermediate, 4-(4-chlorophenyl)-4-oxobutanoic acid.[2][3]

Reaction Mechanism: The Role of the Lewis Acid

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism.[4] The process is initiated by the activation of the acylating agent (succinic anhydride) by the Lewis acid catalyst (AlCl₃).

-

Formation of the Acylium Ion: Anhydrous aluminum chloride, a potent electron acceptor (Lewis acid), coordinates with one of the carbonyl oxygens of succinic anhydride.[5][6] This complexation polarizes the anhydride, leading to the cleavage of a C-O bond and the formation of a highly reactive and resonance-stabilized acylium ion electrophile.[1][7][8]

-

Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[9] This step temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion.[10]

-

Regioselectivity: The chlorine atom on the benzene ring is an ortho-, para-directing deactivator. While it withdraws electron density from the ring, making it less reactive than benzene, its lone pairs can stabilize the carbocation intermediate through resonance, preferentially at the ortho and para positions. Due to steric hindrance, the acylation occurs predominantly at the para position, leading to 4-(4-chlorophenyl)-4-oxobutanoic acid as the major product.[11]

-

Rearomatization: A base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring.[4] This step regenerates the AlCl₃ catalyst, although in practice, more than a stoichiometric amount is required because the product ketone forms a stable complex with AlCl₃.[12][13]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-4-oxobutanoic acid

This protocol is a synthesized representation of standard laboratory procedures.[2][14][15]

Reagents & Equipment:

-

Table 1: Reagent Specifications

Reagent Molar Mass ( g/mol ) Amount (moles) Amount (grams) Notes Chlorobenzene 112.56 0.20 22.51 Serves as both reactant and solvent Succinic Anhydride 100.07 0.10 10.01 Limiting reagent | Anhydrous AlCl₃ | 133.34 | 0.22 | 29.33 | Must be anhydrous and handled with care |

-

Dry 500 mL three-neck round-bottom flask

-

Reflux condenser with a drying tube (e.g., CaCl₂)

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser, and addition funnel. The entire apparatus must be protected from atmospheric moisture. An inert atmosphere (nitrogen or argon) is recommended.[14]

-

Initial Charge: Charge the flask with anhydrous aluminum chloride (29.33 g, 0.22 mol) and chlorobenzene (22.51 g, 0.20 mol).

-

Cooling: Cool the resulting suspension to 0-5°C using an ice bath. Vigorous stirring is essential.

-

Reagent Addition: Add succinic anhydride (10.01 g, 0.10 mol) portion-wise to the stirred suspension over 30-45 minutes. Maintain the internal temperature below 10°C throughout the addition to control the exothermic reaction.[16]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction proceed for 12-18 hours with continuous stirring.[2]

-

Work-up (Quenching): Carefully and slowly pour the reaction mixture onto a beaker containing crushed ice (approx. 200 g) and concentrated hydrochloric acid (50 mL).[15][17] This hydrolyzes the aluminum complexes and dissolves the inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with a suitable solvent like dichloromethane (2 x 75 mL).[2] Combine all organic layers.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize residual acid, followed by a wash with brine.[14]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(4-chlorophenyl)-4-oxobutanoic acid. The product can be further purified by recrystallization.

Part 2: Conversion to the Ethyl Ester

The carboxylic acid intermediate is converted to the final product, this compound, via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[18]

Mechanism of Fischer Esterification

-

Protonation: The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[19]

-

Nucleophilic Attack: The lone pair on the oxygen atom of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[18]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[19]

To drive the equilibrium towards the product side, an excess of the alcohol (ethanol) is typically used, and/or water is removed as it is formed.[18][20]

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: Esterification

Reagents & Equipment:

-

Table 2: Reagent Specifications

Reagent Molar Mass ( g/mol ) Amount (moles) Amount (grams/mL) Notes 4-(4-chlorophenyl)-4-oxobutanoic acid 214.62 0.05 10.73 g From Part 1 Ethanol (Absolute) 46.07 Excess ~100 mL Reactant and solvent | Concentrated H₂SO₄ | 98.08 | Catalytic | ~1-2 mL | Acid catalyst |

-

Dry 250 mL round-bottom flask

-

Reflux condenser

Procedure:

-

Setup: Place the crude 4-(4-chlorophenyl)-4-oxobutanoic acid (10.73 g, 0.05 mol) in the round-bottom flask.

-

Reagent Addition: Add an excess of absolute ethanol (~100 mL). While stirring, carefully add concentrated sulfuric acid (1-2 mL) as the catalyst.

-

Reaction: Heat the mixture to a gentle reflux for 4-6 hours.[21]

-

Work-up: Allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator.

-

Extraction: Dilute the residue with water (~100 mL) and extract with ethyl acetate or diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester. The final product can be purified by column chromatography or distillation under reduced pressure. The reported melting point is 56°C.[22]

Overall Synthetic Workflow

Caption: Overall Synthetic Workflow.

Safety and Handling

-

Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas.[23][24] It causes severe skin burns and eye damage. All handling must be performed in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[25] Keep away from water and moisture at all times.[26] Spills should be covered with dry sand, not water.[24]

-

Chlorobenzene: A toxic and flammable liquid. Avoid inhalation and skin contact.

-

Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care, always adding acid to water (or alcohol in the esterification step), never the other way around.

-

General Precautions: All operations should be conducted in a well-ventilated fume hood. Ensure that eyewash stations and safety showers are readily accessible.[25]

References

-

Quora. (2017). What is the role of anhydrous aluminum chloride in a friedel craft reaction?[Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Quora. (2018). What is the role of AlCl3 in the Friedel Craft acylation reaction?[Link]

-

Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

UCLA Chemistry. Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

-

YouTube. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Link]

-

ChemSynthesis. ethyl 4-(4-chlorophenyl)-4-oxobutanoate. [Link]

- Google Patents. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.

-

Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

-

Chemstuff. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

-

Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. [Link]

-

Lab Alley. (2022). SAFETY DATA SHEET - Aluminum chloride. [Link]

-

Princeton University EHS. Aluminum Chloride (anhydrous). [Link]

-

Redox. (2022). Safety Data Sheet Aluminium Chloride. [Link]

-

PubChem. Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. [Link]

-

YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

-

MDPI. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. [Link]

-

YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

-

YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

-

University of Texas at Dallas. Fischer Esterification. [Link]

-

NIST WebBook. Butanoic acid, 4-chloro-4-oxo-, ethyl ester. [Link]

-

Edubirdie. (2022). Friedel - Craft Acetylation Reaction. [Link]

-

Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). [Link]

-

Chemguide. esterification - alcohols and carboxylic acids. [Link]

-

YouTube. (2019). ester hydrolysis and Fischer esterification. [Link]

Sources

- 1. science-revision.co.uk [science-revision.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. websites.umich.edu [websites.umich.edu]

- 16. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. cerritos.edu [cerritos.edu]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. m.youtube.com [m.youtube.com]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. 53503-49-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 23. media.laballey.com [media.laballey.com]

- 24. ehs.princeton.edu [ehs.princeton.edu]

- 25. uprm.edu [uprm.edu]

- 26. redox.com [redox.com]

Spectroscopic analysis of "4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester" NMR

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester

Introduction: Elucidating the Molecular Architecture

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel and intermediate compounds is paramount. "this compound" (Molecular Formula: C₁₂H₁₃ClO₃, Molecular Weight: 240.68 g/mol ) is a keto-ester that serves as a valuable building block in the synthesis of more complex molecules.[1][2] Its precise chemical structure dictates its reactivity and potential biological activity. Therefore, a rigorous spectroscopic analysis is not merely a characterization step but a foundational requirement for its application.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectrum of this compound. We will dissect the ¹H and ¹³C NMR data, explaining the causality behind the observed signals, and supplement this with an overview of infrared (IR) spectroscopy and mass spectrometry (MS) for a holistic analytical perspective. The methodologies and interpretations presented herein are designed to serve as a practical reference for scientists engaged in structural elucidation.

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl", fontcolor="#34A853"]; C7 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; O2 [label="O", fontcolor="#EA4335"]; O3 [label="O", fontcolor="#EA4335"]; C11 [label="C"]; C12 [label="C"];

// Invisible nodes for positioning hydrogens H1_pos [label="", shape=none, pos="2.3,0.5!"]; H1 [label="H"]; H2_pos [label="", shape=none, pos="2.3,-0.5!"]; H2 [label="H"]; H3_pos [label="", shape=none, pos="3.3,0.5!"]; H3 [label="H"]; H4_pos [label="", shape=none, pos="3.3,-0.5!"]; H4 [label="H"]; H_Ar1_pos [label="", shape=none, pos="-1.5,1.2!"]; H_Ar1 [label="H"]; H_Ar2_pos [label="", shape=none, pos="-1.5,-1.2!"]; H_Ar2 [label="H"]; H_Ar3_pos [label="", shape=none, pos="-3.5,1.2!"]; H_Ar3 [label="H"]; H_Ar4_pos [label="", shape=none, pos="-3.5,-1.2!"]; H_Ar4 [label="H"]; H_Et1_pos [label="", shape=none, pos="6.5,1.2!"]; H_Et1 [label="H"]; H_Et2_pos [label="", shape=none, pos="6.5,-1.2!"]; H_Et2 [label="H"]; H_Et3_pos [label="", shape=none, pos="7.8,0.5!"]; H_Et3 [label="H"]; H_Et4_pos [label="", shape=none, pos="7.8,-0.5!"]; H_Et4 [label="H"]; H_Et5_pos [label="", shape=none, pos="7.8,0!"]; H_Et5 [label="H"];

// Positions C1 [pos="-2,0!"]; C2 [pos="-1,0.87!"]; C3 [pos="-1,-0.87!"]; C4 [pos="-3,0.87!"]; C5 [pos="-3,-0.87!"]; C6 [pos="-4,0!"]; Cl [pos="-5,0!", fontcolor="#34A853"]; C7 [pos="0,0!"]; O1 [pos="0.5,0.87!", fontcolor="#EA4335"]; C8 [pos="1.5,0!"]; C9 [pos="2.8,0!"]; C10 [pos="4.1,0!"]; O2 [pos="4.6,0.87!", fontcolor="#EA4335"]; O3 [pos="5.1,-0.87!", fontcolor="#EA4335"]; C11 [pos="6.4,-0.87!"]; C12 [pos="7.7,-0.87!"];

// Bonds C1 -- C2; C1 -- C3; C2 -- C4; C3 -- C5; C4 -- C6; C5 -- C6; C6 -- Cl; C1 -- C7; C7 -- O1 [style=double]; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- O2 [style=double]; C10 -- O3; O3 -- C11; C11 -- C12;

// Aromatic double bonds edge [style=double]; C2--C4; C5--C3; edge [style=solid]; C4--C6;

// Hydrogens C8 -- H1_pos [style=invis]; C8 -- H2_pos [style=invis]; C9 -- H3_pos [style=invis]; C9 -- H4_pos [style=invis]; C2 -- H_Ar1_pos [style=invis]; C3 -- H_Ar2_pos [style=invis]; C4 -- H_Ar3_pos [style=invis]; C5 -- H_Ar4_pos [style=invis]; C11 -- H_Et1_pos [style=invis]; C11 -- H_Et2_pos [style=invis]; C12 -- H_Et3_pos [style=invis]; C12 -- H_Et4_pos [style=invis]; C12 -- H_Et5_pos [style=invis]; } end_dot Caption: Molecular Structure of the title compound.

Part 1: ¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy is the cornerstone of structural analysis for organic molecules. It provides critical information regarding the electronic environment of protons, their relative numbers (integration), and the connectivity between neighboring protons (spin-spin coupling).

Predicted ¹H NMR Spectrum and Interpretation

The structure of this compound presents five distinct proton environments, leading to five unique signals in the ¹H NMR spectrum.

-

Aromatic Region (δ 7.0-8.5 ppm): The para-substituted phenyl ring creates a symmetrical pattern.

-

H_a (ortho to C=O): These two protons are electronically deshielded by the adjacent electron-withdrawing carbonyl group. They are expected to appear as a doublet at the most downfield position in the aromatic region.

-

H_b (ortho to Cl): These two protons are adjacent to the chlorine atom. They are coupled to H_a, resulting in another doublet, typically appearing slightly upfield from H_a. The characteristic AB quartet or two-doublet system is a hallmark of para-disubstitution.[3][4]

-

-

Aliphatic Chain (δ 2.5-3.5 ppm): The two methylene groups of the butyrate chain are diastereotopic and chemically non-equivalent.

-

H_c (-C(=O)-CH₂-): This methylene group is directly attached to the ketone carbonyl, which strongly deshields it. It is coupled to the adjacent H_d methylene group, and thus should appear as a triplet.

-

H_d (-CH₂-C(=O)O-): This methylene group is adjacent to the ester carbonyl. While still deshielded, it is further from the aromatic ketone, placing it upfield relative to H_c. It will also appear as a triplet due to coupling with H_c.

-

-

Ethyl Ester Group (δ 1.0-4.5 ppm): This group gives rise to two characteristic signals.

-

H_e (-O-CH₂-CH₃): The methylene protons are deshielded by the adjacent ester oxygen atom. They are split by the three protons of the methyl group, resulting in a quartet.

-

H_f (-O-CH₂-CH₃): The terminal methyl protons are in a typical aliphatic environment. They are split by the two protons of the adjacent methylene group, appearing as a triplet.

-

Data Summary: Predicted ¹H NMR

| Signal Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H_a | Aromatic (ortho to C=O) | ~7.9 | Doublet (d) | 2H |

| H_b | Aromatic (ortho to Cl) | ~7.5 | Doublet (d) | 2H |

| H_c | -CO-CH₂ -CH₂- | ~3.3 | Triplet (t) | 2H |

| H_d | -CH₂-CH₂ -COO- | ~2.8 | Triplet (t) | 2H |

| H_e | -O-CH₂ -CH₃ | ~4.2 | Quartet (q) | 2H |

| H_f | -O-CH₂-CH₃ | ~1.3 | Triplet (t) | 3H |

Workflow for ¹H NMR Analysis

Part 2: ¹³C NMR Spectroscopic Analysis

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of chemically non-equivalent carbon atoms and their respective electronic environments.

Predicted ¹³C NMR Spectrum and Interpretation

Due to the molecular symmetry of the para-substituted ring, we expect to see 10 distinct carbon signals instead of 12.

-

Carbonyl Carbons (δ 160-210 ppm): These are the most deshielded carbons.

-

Aromatic Carbons (δ 120-150 ppm): Four signals are anticipated for the six aromatic carbons.

-

C-Cl & C-C=O (Quaternary): The carbon atom bonded to the chlorine (C-Cl) and the carbon atom bonded to the acyl group (C-C=O) will appear as two distinct signals.

-

CH Carbons: The four aromatic CH carbons will give two signals, as the two carbons ortho to the chlorine are equivalent, and the two carbons ortho to the carbonyl are equivalent.

-

-

Aliphatic Carbons (δ 10-70 ppm): Four signals are expected from the aliphatic portion of the molecule.

-

-O-CH₂-: The carbon of the ethyl ester methylene group is attached to an oxygen atom, placing its signal in the δ 60-65 ppm range.

-

-CO-CH₂- & -CH₂-COO-: The two methylene carbons in the butyrate chain will have distinct signals, typically in the δ 25-40 ppm range.

-

-CH₃: The terminal methyl carbon of the ethyl group will be the most upfield signal, appearing around δ 10-15 ppm.[5]

-

Data Summary: Predicted ¹³C NMR

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Ketone C =O | ~197 |

| Ester C =O | ~173 |

| Aromatic C -CO | ~135 |

| Aromatic C -Cl | ~140 |

| Aromatic C H (ortho to C=O) | ~130 |

| Aromatic C H (ortho to Cl) | ~129 |

| -O-C H₂-CH₃ | ~61 |

| -CO-C H₂- | ~34 |

| -C H₂-COO- | ~29 |

| -CH₂-C H₃ | ~14 |

Part 3: Complementary Spectroscopic Techniques

For a self-validating analysis, NMR data should be corroborated with other spectroscopic methods.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. For the title compound, the key diagnostic absorptions are:

-

C=O Stretch (Ketone): A strong, sharp peak around 1685-1695 cm⁻¹ .

-

C=O Stretch (Ester): Another strong, sharp peak, typically at a higher frequency than the ketone, around 1730-1740 cm⁻¹ .[3]

-

Aromatic C=C Stretch: Medium intensity peaks in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Ester): A strong peak in the 1100-1300 cm⁻¹ range.

-

C-Cl Stretch: A peak in the 700-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the molecular formula and offering further structural clues.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 240, corresponding to the C₁₂H₁₃³⁵ClO₃ formula. An M+2 peak at m/z 242 with approximately one-third the intensity of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope.

-

Key Fragmentation: Common fragmentation pathways include alpha-cleavage adjacent to the carbonyl groups, leading to characteristic fragment ions like the 4-chlorobenzoyl cation (m/z 139/141) and fragments resulting from the loss of the ethoxy group (-OC₂H₅).

Part 4: Experimental Protocols

Adherence to standardized protocols ensures data reproducibility and integrity.

Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of "this compound".

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[7]

-

Internal Standard: Add a small amount (1-2 μL) of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Capping: Securely cap the NMR tube, ensuring it is clean and properly labeled.

Protocol: NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Insert the sample into the spectrometer. Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., 30° or 90° pulse).

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-220 ppm).

-

Employ a proton-decoupled pulse sequence to obtain singlet peaks for all carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation, followed by phasing and baseline correction. Calibrate the spectra using the TMS signal.

Conclusion

The spectroscopic analysis of "this compound" provides a clear and consistent structural portrait. The ¹H NMR spectrum is characterized by a distinct para-substituted aromatic pattern, two methylene triplets, and the classic ethyl quartet-triplet system. The ¹³C NMR spectrum confirms the presence of ten unique carbon environments, including two downfield carbonyl signals. When combined with the functional group information from IR spectroscopy and the molecular weight confirmation from mass spectrometry, these data provide an unambiguous and robust validation of the compound's identity and purity, a critical step for any professional in research and drug development.

References

-

ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR of compound 4 at pH values at approximately 1.5 and.... Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

MDPI. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate. Retrieved from [Link]

-

ChemBK. (2024, April 9). ethyl 4-(4-chlorophenyl)-3-oxobutanoate. Retrieved from [Link]

-

Journal of the American Chemical Society. (1962). EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. Retrieved from [Link]

-

Molbase. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2010). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

-

NIST WebBook. (n.d.). Butanoic acid, 4-chloro-4-oxo-, ethyl ester. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Interpreting NMR spectra. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound CAS#: 53503-49-4 [m.chemicalbook.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. homepages.bluffton.edu [homepages.bluffton.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical properties of ethyl 4-(4-chlorophenyl)-4-oxobutanoate

An In-depth Technical Guide to Ethyl 4-(4-chlorophenyl)-4-oxobutanoate

Introduction

Ethyl 4-(4-chlorophenyl)-4-oxobutanoate is a ketoester, a class of organic compounds characterized by the presence of both a ketone and an ester functional group. Its molecular architecture, featuring a substituted aromatic ring linked to a four-carbon chain with reactive carbonyl centers, positions it as a valuable and versatile intermediate in organic synthesis. For researchers in drug discovery and agrochemical development, this compound serves as a key building block for constructing more complex molecular scaffolds, particularly heterocyclic systems.[1][2] The presence of the 4-chlorophenyl moiety is of particular interest, as halogenated aromatic rings are common features in many biologically active molecules, often enhancing their metabolic stability and binding affinity.[1] This guide provides a comprehensive overview of the known physical and chemical properties of ethyl 4-(4-chlorophenyl)-4-oxobutanoate, its spectroscopic signature, a plausible synthetic pathway, and its significance for chemical research professionals.

Compound Identification and Structure

Accurate identification is the foundation of all chemical research. Ethyl 4-(4-chlorophenyl)-4-oxobutanoate is systematically named, indicating an ethyl ester derivative of a butanoic acid, with a 4-chlorophenyl ketone at the fourth carbon.

Key Identifiers:

-

IUPAC Name: ethyl 4-(4-chlorophenyl)-4-oxobutanoate

-

CAS Number: 53503-49-4[3]

-

Molecular Formula: C₁₂H₁₃ClO₃[3]

-

InChIKey: YKJFOAUMSHLSEB-UHFFFAOYSA-N

-

Canonical SMILES: CCOC(=O)CCC(=O)C1=CC=C(C=C1)Cl[3]

Chemical Structure Diagram

Caption: 2D Structure of ethyl 4-(4-chlorophenyl)-4-oxobutanoate.

Physicochemical Properties

Comprehensive, experimentally-derived physical property data for ethyl 4-(4-chlorophenyl)-4-oxobutanoate is not extensively reported in publicly accessible databases. This is common for specialized research intermediates. The table below summarizes the available information. For properties marked "Not Available," researchers should rely on experimental determination or computational prediction for project-specific needs.

| Property | Value | Source |

| Molecular Weight | 240.68 g/mol | ChemSynthesis[3], PubChem[4] |

| Molecular Formula | C₁₂H₁₃ClO₃ | ChemSynthesis[3] |

| Physical State | Likely a colorless to pale yellow liquid or low-melting solid at STP | Inferred from similar compounds |

| Melting Point | Not Available | ChemSynthesis[3] |

| Boiling Point | Not Available | ChemSynthesis[3] |

| Density | Not Available | ChemSynthesis[3] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) and insoluble in water. | ChemBK (for isomer)[5] |

Spectroscopic Analysis

Spectroscopic analysis is critical for confirming the structure and purity of a synthesized compound. While specific spectra for this molecule are not publicly available, its structural features allow for a reliable prediction of its spectral characteristics.[6][7]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum provides a map of the proton environments in the molecule. For a solution in CDCl₃, the following signals are predicted:

-

~7.9 ppm (d, 2H): Two aromatic protons ortho to the carbonyl group, appearing as a doublet. They are deshielded by the electron-withdrawing effect of the ketone.

-

~7.5 ppm (d, 2H): Two aromatic protons meta to the carbonyl group, appearing as a doublet.

-

~4.1 ppm (q, 2H): The methylene protons (-OCH₂-) of the ethyl ester group, appearing as a quartet due to coupling with the adjacent methyl group.

-

~3.2 ppm (t, 2H): The methylene protons adjacent to the aromatic ketone (-C(=O)CH₂-), appearing as a triplet.

-

~2.8 ppm (t, 2H): The methylene protons adjacent to the ester carbonyl (-CH₂C(=O)O-), appearing as a triplet.

-

~1.2 ppm (t, 3H): The methyl protons (-CH₃) of the ethyl ester group, appearing as a triplet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum would reveal the 10 unique carbon environments in the molecule (the aromatic ring has symmetry). Key predicted chemical shifts include:

-

~196 ppm: The ketone carbonyl carbon.

-

~172 ppm: The ester carbonyl carbon.

-

~139-128 ppm: Four signals for the aromatic carbons.

-

~61 ppm: The methylene carbon of the ethyl ester (-OCH₂-).

-

~33 ppm & ~28 ppm: The two methylene carbons of the butanoate chain.

-

~14 ppm: The methyl carbon of the ethyl ester (-CH₃).

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify functional groups. The spectrum would be dominated by two strong absorption bands in the carbonyl region:[7]

-

~1735 cm⁻¹: A strong C=O stretching vibration for the ester.

-

~1685 cm⁻¹: A strong C=O stretching vibration for the aryl ketone, at a lower frequency due to conjugation with the aromatic ring.

-

~3100-3000 cm⁻¹: C-H stretching for the aromatic protons.

-

~3000-2850 cm⁻¹: C-H stretching for the aliphatic protons.

-

~1250-1000 cm⁻¹: C-O stretching vibrations for the ester group.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 240 (for ³⁵Cl) and 242 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z 45) and cleavage adjacent to the carbonyl groups.[6]

Synthesis and Manufacturing

A common and industrially scalable method for preparing compounds of this class is through a two-step process involving a Friedel-Crafts acylation followed by esterification. This approach provides a reliable pathway to the target molecule from readily available starting materials.

Step 1: Friedel-Crafts Acylation Chlorobenzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylation occurs preferentially at the para position of chlorobenzene due to the directing effect of the chlorine atom, yielding 4-(4-chlorophenyl)-4-oxobutanoic acid.

Step 2: Fischer Esterification The resulting carboxylic acid is then heated with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid, H₂SO₄). This reaction converts the carboxylic acid into the corresponding ethyl ester, yielding the final product, ethyl 4-(4-chlorophenyl)-4-oxobutanoate.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Applications and Significance in Research

The true value of ethyl 4-(4-chlorophenyl)-4-oxobutanoate lies in its utility as a chemical intermediate. Its bifunctional nature (ketone and ester) allows for a wide range of subsequent chemical transformations.

-

Pharmaceutical Synthesis: This molecule is a precursor for creating various heterocyclic compounds. For instance, the 1,4-dicarbonyl structure is ideal for Paal-Knorr synthesis of furans, pyrroles, and thiophenes. Reaction with hydrazines can yield pyridazinone derivatives, which are scaffolds found in many cardiovascular and anti-inflammatory drugs.[1][8]

-

Agrochemical Development: Many modern fungicides and herbicides are based on complex heterocyclic cores.[2] Intermediates like this one allow for the systematic synthesis of compound libraries to screen for biological activity. The chlorophenyl group is a common toxophore in this field.[2]

-

Material Science: Ketoesters can be used as monomers or precursors for specialty polymers and as additives in various formulations.

Safety and Handling

No specific safety data sheet (SDS) is readily available for CAS number 53503-49-4. Therefore, researchers must handle this compound with the standard precautions applied to new or uncharacterized laboratory chemicals. Based on analogous compounds, the following hazards should be assumed:[9]

-

Potential Hazards: May cause skin, eye, and respiratory tract irritation.[9] Harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. Retrieved from [Link]

-

ChemBK. (2024, April 9). ethyl 4-(4-chlorophenyl)-3-oxobutanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]

-

PubChem. (n.d.). ethyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Retrieved from [Link]

-

Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

Slideshare. (n.d.). Interpretation of organic compounds by IR, NMR and Mass Spectrometry. Retrieved from [Link]

Sources

- 1. Buy Ethyl 4-(4-chlorophenyl)-3-oxobutanoate | 62088-10-2 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Ethyl 4-(4-chlorophenyl)-3-oxobutanoate | C12H13ClO3 | CID 10847663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 4-(4-chlorophenyl)-4-oxobutanoate (CAS 53503-49-4): A Keystone Intermediate in Medicinal Chemistry

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of drug discovery and development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. Ethyl 4-(4-chlorophenyl)-4-oxobutanoate, identified by CAS number 53503-49-4, represents a quintessential example of such a strategic building block. While not typically an active pharmaceutical ingredient (API) in itself, its unique structural features—a reactive keto group, an ester functionality, and a halogenated aromatic ring—render it a highly valuable precursor for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential. This guide provides an in-depth technical overview of the synthesis, characterization, and strategic applications of this important intermediate for researchers, scientists, and professionals in drug development.

Physicochemical Characterization: A Foundation for Synthetic Utility

A thorough understanding of the physicochemical properties of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate is critical for its effective application in synthetic workflows. These properties dictate reaction conditions, purification strategies, and analytical characterization methods.

| Property | Value | Source |

| CAS Number | 53503-49-4 | [1] |

| Molecular Formula | C₁₂H₁₃ClO₃ | [1] |

| Molecular Weight | 240.68 g/mol | [1] |

| Melting Point | 56 °C | [2] |

| Boiling Point | 182-185 °C at 5 Torr | [2] |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Insoluble in water. | [3] |

Synthesis of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate: A Practical Approach via Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate is the Friedel-Crafts acylation of chlorobenzene.[4] This electrophilic aromatic substitution reaction provides a reliable route to introduce the acyl group onto the aromatic ring, with the para-substituted product being the major isomer due to steric hindrance at the ortho positions.[5]

Reaction Principle

The reaction proceeds via the in-situ generation of a highly electrophilic acylium ion from a succinic acid derivative in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich chlorobenzene ring then attacks the acylium ion, leading to the formation of the desired aryl ketone.

Caption: Friedel-Crafts acylation for the synthesis of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure adapted from established Friedel-Crafts acylation methodologies.[6][7]

1. Reaction Setup:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.2 equivalents) and a suitable inert solvent such as dichloromethane or nitrobenzene.

-

The flask is cooled in an ice bath to 0-5 °C.

2. Addition of Reactants:

-

A solution of chlorobenzene (1.0 equivalent) and ethyl succinyl chloride (1.1 equivalents) in the same inert solvent is added dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

3. Reaction Progression:

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4. Work-up and Purification:

-

The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

-

The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Ethyl 4-(4-chlorophenyl)-4-oxobutanoate as a solid.

Analytical Characterization: Ensuring Purity and Structural Integrity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Ethyl 4-(4-chlorophenyl)-4-oxobutanoate. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methylene protons of the butanoate chain, and the ethyl ester group. The aromatic protons will appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a para-substituted benzene ring. The two methylene groups adjacent to the carbonyl and ester functionalities will appear as triplets, and the ethyl group will show a quartet and a triplet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons (keto and ester), the aromatic carbons (with characteristic shifts for the carbon bearing the chlorine and the carbon attached to the acyl group), and the aliphatic carbons of the butanoate chain and the ethyl ester.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 240 (for ³⁵Cl) and 242 (for ³⁷Cl) with an approximate 3:1 intensity ratio is expected. Characteristic fragment ions would correspond to the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage at the keto group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit strong absorption bands characteristic of the functional groups present:

-

~1735 cm⁻¹: C=O stretch of the ester.

-

~1685 cm⁻¹: C=O stretch of the aryl ketone.

-

~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1200-1000 cm⁻¹: C-O stretching of the ester.

-

~830 cm⁻¹: C-H out-of-plane bending for a para-substituted benzene ring.

Synthetic Applications in Drug Discovery: A Gateway to Bioactive Heterocycles

The true value of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate lies in its utility as a versatile precursor for the synthesis of a wide range of pharmacologically active heterocyclic compounds. The dicarbonyl nature of this molecule allows for facile cyclization reactions with various binucleophiles.

Synthesis of Pyridazinone Derivatives

Pyridazinones are a class of heterocyclic compounds known to exhibit a broad spectrum of biological activities, including cardiovascular, analgesic, and anti-inflammatory effects. Ethyl 4-(4-chlorophenyl)-4-oxobutanoate can be readily converted into pyridazinone derivatives through condensation with hydrazine or its derivatives.[7]

Caption: Synthesis of pyridazinone derivatives from Ethyl 4-(4-chlorophenyl)-4-oxobutanoate.

Synthesis of Pyrazoline and Pyrazole Derivatives

Pyrazolines and pyrazoles are another important class of nitrogen-containing heterocycles with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][8][9] While the direct synthesis from Ethyl 4-(4-chlorophenyl)-4-oxobutanoate is less common, its derivatives can be used. For instance, Claisen condensation of the starting material can introduce another keto group, creating a 1,3-dicarbonyl system that readily undergoes cyclization with hydrazines to form pyrazoles.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling Ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Based on safety data for structurally similar compounds, the following precautions are recommended:[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion: A Cornerstone for Innovation

Ethyl 4-(4-chlorophenyl)-4-oxobutanoate is a prime example of a chemical intermediate whose value is defined by its potential. Its straightforward synthesis and the strategic placement of its functional groups provide a robust platform for the construction of a multitude of complex and pharmacologically relevant molecules. For drug discovery and development teams, a thorough understanding of the synthesis, characterization, and synthetic utility of this compound can unlock new avenues for the creation of novel therapeutics. As a senior application scientist, I highly recommend the consideration of this versatile building block in synthetic campaigns targeting a range of disease areas.

References

-

ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]

-

Friedel-Crafts Acylation of Chlorobenzene. (2023, March 26). YouTube. Retrieved from [Link]

-

Wikipedia. (2023). Fenbufen. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS AND EVALUATION OF PYRAZOLINE DERIVATIVES AS ANTIBACTERIAL AGENTS. Retrieved from [Link]

-

Wikipedia. (2023). Rolipram. Retrieved from [Link]

-

Wikipedia. (2023). Zacopride. Retrieved from [Link]

-

INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chembk.com [chembk.com]

- 3. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Ethyl 4-(4-chlorophenyl)-4-oxobutanoate: Synthesis, Characterization, and Applications

Executive Summary: This guide provides a comprehensive technical overview of ethyl 4-(4-chlorophenyl)-4-oxobutanoate, a key chemical intermediate in the fields of pharmaceutical development and fine chemical synthesis. The document details its nomenclature, physicochemical properties, and a robust synthesis protocol via Claisen condensation, including an analysis of critical reaction parameters. Furthermore, it presents a comparative guide to the essential analytical techniques required for structural elucidation and purity assessment, such as NMR, FTIR, GC-MS, and HPLC. Finally, the guide explores the compound's primary applications as a versatile building block for more complex, biologically active molecules, making it a valuable resource for researchers and scientists in organic synthesis and drug discovery.

Nomenclature and Physicochemical Properties

Ethyl 4-(4-chlorophenyl)-4-oxobutanoate is a γ-keto ester distinguished by a para-substituted chlorophenyl group. This structure provides a versatile scaffold for a variety of chemical transformations.

The authoritative IUPAC name for this compound is ethyl 4-(4-chlorophenyl)-4-oxobutanoate .[1] It is crucial to distinguish this γ-keto ester from its isomeric β-keto ester, ethyl 4-(4-chlorophenyl)-3-oxobutanoate, as their chemical reactivity and synthetic utility differ significantly.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | ethyl 4-(4-chlorophenyl)-4-oxobutanoate |

| Common Synonym | 4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester[1][2][3] |

| CAS Number | 53503-49-4[1][2][3] |

| Molecular Formula | C₁₂H₁₃ClO₃[1][2][3] |

| Molecular Weight | 240.68 g/mol [1][3] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Physical State | Colorless to pale yellow liquid[4] | Data based on the related isomer, ethyl 4-(4-chlorophenyl)-3-oxobutanoate. |

| Melting Point | ~30-35 °C[4] | Data for the related isomer; data for the target compound is not readily available.[1] |

| Boiling Point | ~250 °C[4] | Data for the related isomer; data for the target compound is not readily available.[1] |

| Solubility | Soluble in ethanol, methanol, dichloromethane; insoluble in water.[4] | General solubility profile for this class of organic esters. |

Synthesis via Crossed Claisen Condensation

The synthesis of γ-keto esters such as ethyl 4-(4-chlorophenyl)-4-oxobutanoate is efficiently achieved through a crossed Claisen condensation. This fundamental carbon-carbon bond-forming reaction is a cornerstone of organic synthesis, valued for its ability to construct complex carbon skeletons from simpler ester and ketone precursors.[5]

Principle of the Reaction

The synthesis proceeds via a crossed Claisen condensation between an appropriate ketone (4'-chloroacetophenone) and an ester (diethyl succinate). The causality of the reaction is rooted in the acidity of the α-protons of the ketone. A strong base, typically sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of 4'-chloroacetophenone, generating a highly nucleophilic enolate. This enolate then performs a nucleophilic acyl substitution on one of the electrophilic carbonyl carbons of diethyl succinate. The subsequent elimination of an ethoxide ion yields the target β-keto ester.[5] The choice of sodium ethoxide as the base is critical; it prevents transesterification with the ethyl ester, which would otherwise lead to a mixture of products.[6]

Detailed Experimental Protocol

This protocol is adapted from established methods for Claisen condensations.[5]

Materials:

-

4'-Chloroacetophenone

-

Diethyl succinate

-

Sodium metal

-

Absolute ethanol (anhydrous)

-

Dilute Sulfuric Acid

-

Dichloromethane (for extraction)

-

Brine solution

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask fitted with a condenser and magnetic stirrer under an inert atmosphere (N₂ or Ar), add 50 mL of absolute ethanol. Carefully add 1.0 molar equivalent of sodium metal in small pieces. The reaction is exothermic and generates hydrogen gas; allow it to proceed until all sodium has dissolved, forming a clear solution of sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add a mixture of 1.0 molar equivalent of 4'-chloroacetophenone and 1.1 molar equivalents of diethyl succinate dropwise while stirring.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-18 hours (overnight). The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After completion, cool the reaction mixture in an ice bath. Carefully acidify the mixture to pH ~2 with a pre-chilled dilute sulfuric acid solution. Transfer the quenched mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.[5]

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of ethyl 4-(4-chlorophenyl)-4-oxobutanoate.

Critical Parameters and Troubleshooting

The success of the Claisen condensation is highly sensitive to the reaction conditions.[6]

-

Moisture Contamination: The reaction is intolerant to water, which will quench the sodium ethoxide base and hydrolyze the starting esters. All glassware must be thoroughly oven-dried, and anhydrous solvents are required for optimal yield.[6]

-

Base Quality: The sodium ethoxide must be freshly prepared or of high purity. Degraded base will lead to significantly lower yields. A full stoichiometric equivalent of the base is necessary to drive the reaction equilibrium forward by deprotonating the final product.[6]

-

Steric Hindrance: While the para-chloro substituent poses minimal steric hindrance, analogous reactions with ortho-substituted reactants may proceed at a slower rate, requiring longer reaction times or slightly elevated temperatures.[6]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized ethyl 4-(4-chlorophenyl)-4-oxobutanoate. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Comparative Overview of Techniques

Table 3: Comparison of Primary Analytical Methods

| Technique | Principle | Information Obtained |

|---|---|---|

| ¹H-NMR | Nuclear spin transitions in a magnetic field | Precise molecular structure, proton environment, purity |

| FTIR | Molecular vibrations upon IR absorption | Presence of key functional groups (C=O, C-O, C-Cl)[7] |

| GC-MS | Separation by volatility, fragmentation by electron impact | Molecular weight, fragmentation pattern, purity[7] |

| RP-HPLC | Separation by polarity | Purity assessment, quantification, stability analysis[8] |

Spectroscopic Methods

-

¹H-NMR Spectroscopy Protocol: Dissolve 10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[7] The expected spectrum will show distinct signals for the aromatic protons, the methylene protons adjacent to the ketone and ester groups, and the ethyl ester's triplet and quartet.

-

FTIR Spectroscopy Protocol: As a liquid, the compound can be analyzed neat using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[7] A background spectrum of the clean ATR crystal is taken, followed by the sample spectrum. Key characteristic peaks will include a strong C=O stretch for the ketone (~1685 cm⁻¹), another C=O stretch for the ester (~1730 cm⁻¹), and C-Cl stretching in the aromatic region.

-

Mass Spectrometry (GC-MS) Protocol: A dilute solution (~100 µg/mL) in a volatile solvent like dichloromethane is injected into a GC-MS system.[7] The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺•) and characteristic fragments resulting from α-cleavage adjacent to the carbonyl groups.

Chromatographic Methods (RP-HPLC)

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is ideal for purity determination.

-

Protocol: [8]

-

Column: C18 (e.g., 150 x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic elution with a mixture such as Acetonitrile and a pH 3 phosphate buffer (e.g., 50:50 v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV/VIS detector at a wavelength where the chromophore absorbs, such as 225 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range of the detector.

-

Analytical Workflow Diagram

Caption: A multi-technique workflow for the comprehensive analysis of the title compound.

Applications in Research and Development

Ethyl 4-(4-chlorophenyl)-4-oxobutanoate is not typically an end-product but rather a high-value intermediate in organic synthesis.[4] Its utility stems from the presence of multiple reactive sites that allow for diverse chemical modifications.

-

Pharmaceutical Synthesis: The compound serves as a key building block for synthesizing more complex, pharmacologically active molecules.[9] The chlorophenyl moiety is a common feature in many drugs, and the keto-ester functionality can be readily transformed into various heterocyclic systems or other functional groups.

-

Versatile Chemical Intermediate: It is a foundational material for producing a range of fine chemicals, including those used in the pesticide and fragrance industries.[4]

-

Scaffold for Biologically Active Derivatives: Research into related structures suggests that derivatives of this compound may exhibit a range of biological activities, including potential antimicrobial, antioxidant, and antiviral properties, making it a compound of interest for further investigation in medicinal chemistry.[9]

Safety and Handling

As with all laboratory chemicals, ethyl 4-(4-chlorophenyl)-4-oxobutanoate should be handled with appropriate care. Standard safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and operation within a well-ventilated fume hood, are required.[4] The compound should be stored in a tightly sealed container, away from heat and ignition sources.[4]

Conclusion

Ethyl 4-(4-chlorophenyl)-4-oxobutanoate is a valuable and versatile intermediate in modern organic synthesis. Its efficient production via the Claisen condensation, coupled with a robust suite of analytical methods for characterization, enables its reliable use in multi-step synthetic campaigns. Its primary application as a scaffold for drug candidates and other high-value chemicals underscores its importance to the research and development community. This guide provides the foundational knowledge for scientists to synthesize, analyze, and effectively utilize this compound in their work.

References

-

PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). ethyl 4-(4-chlorophenyl)-3-oxobutanoate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]

-

Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)). Retrieved from [Link]

-

IndiaMART. (n.d.). 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound CAS#: 53503-49-4 [m.chemicalbook.com]

- 3. 53503-49-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. public.pensoft.net [public.pensoft.net]

- 9. Buy Ethyl 4-(4-chlorophenyl)-3-oxobutanoate | 62088-10-2 [smolecule.com]

A Comprehensive Guide to the Tautomeric Equilibrium of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate: An Analytical and Mechanistic Perspective

Executive Summary

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and development. The specific tautomeric form of a molecule can dictate its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn govern its pharmacokinetic profile and target engagement. This guide provides an in-depth technical examination of keto-enol tautomerism as exemplified by ethyl 4-(4-chlorophenyl)-4-oxobutanoate, a β-keto ester. While direct literature on this specific compound is sparse, this paper establishes a robust analytical and theoretical framework based on well-understood principles of physical organic chemistry. We present field-proven protocols for characterizing and quantifying the tautomeric equilibrium using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, complemented by computational modeling techniques. This document serves as a comprehensive roadmap for researchers to investigate the tautomeric behavior of this, or structurally similar, compounds, ensuring scientific integrity and enabling a deeper understanding of molecular behavior critical to medicinal chemistry.

The Fundamentals of Keto-Enol Tautomerism

Keto-enol tautomerism refers to the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] The two forms, known as tautomers, are distinct constitutional isomers that interconvert, typically through the migration of a proton.[2][3] This interconversion is often slow but can be catalyzed by the presence of acid or base.[4][5][6]

-